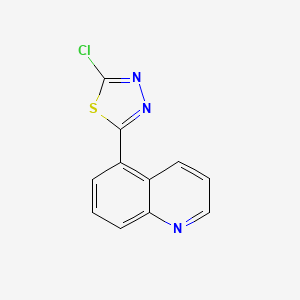

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

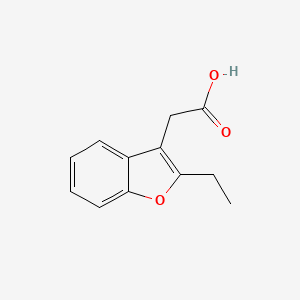

“5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

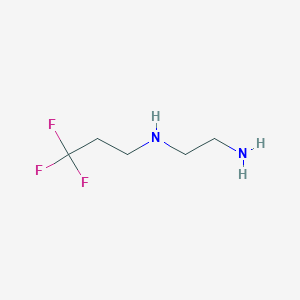

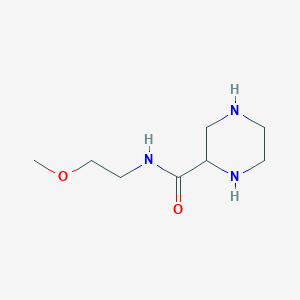

The synthesis of thiadiazole derivatives often involves the reaction of thiosemicarbazide with carboxylic acid in a one-pot manner . A series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives have been synthesized by reaction of piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles .Molecular Structure Analysis

The molecular formula of “5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” is C4H4ClN3OS . The exact mass is 176.9763606 g/mol . The structure of the compound includes a thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system .Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .Physical And Chemical Properties Analysis

The molecular weight of “5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” is 177.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Biological Activities

- A study by Párkányi and Schmidt (2000) involved the synthesis of new quinazolinones with chlorine atoms and thiadiazol substituents. These compounds are anticipated to possess biological activity due to their structural features (Párkányi & Schmidt, 2000).

Corrosion Inhibition

- Saraswat and Yadav (2020) explored quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium, demonstrating the potential industrial application of similar heterocyclic compounds (Saraswat & Yadav, 2020).

Antibacterial Activity

- Holla et al. (2005) synthesized fluorine-containing quinoline derivatives, evaluating their antibacterial activities, which may inform the antimicrobial potential of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline (Holla et al., 2005).

Antimicrobial Activity

- Patel and Singh (2009) reported on the synthesis, characterization, and antimicrobial activity of metal chelates of a compound closely related to 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline, providing insight into its potential antimicrobial applications (Patel & Singh, 2009).

Novel Antimicrobial Agents

- Naik et al. (2006) synthesized novel selenadiazoles and thiadiazoles, including structural analogs of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline, and screened them for antimicrobial activities, highlighting their potential as new antimicrobial agents (Naik et al., 2006).

Antioxidant, Anti-inflammatory, and Analgesic Activities

- El-Gazzar et al. (2009) prepared derivatives with anti-oxidant, anti-inflammatory, and analgesic activities, pointing towards the therapeutic potential of structurally related compounds (El-Gazzar et al., 2009).

Wirkmechanismus

Thiadiazole derivatives have been shown to exhibit a wide variety of biological activities. They have been found to have antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Zukünftige Richtungen

Thiadiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on exploring the potential of “5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” in various pharmacological activities and developing more effective therapeutic strategies .

Eigenschaften

IUPAC Name |

2-chloro-5-quinolin-5-yl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCOLYDJSQXWDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile](/img/structure/B1373968.png)

![2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B1373969.png)

![{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1373983.png)

![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)